molecular formula C6H12ClN3O2 B6248105 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 2408968-64-7

1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B6248105
CAS No.: 2408968-64-7
M. Wt: 193.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is a compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxymethyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile can yield the oxadiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the oxadiazole ring .

Scientific Research Applications

1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole
  • 1,3,4-oxadiazole

Uniqueness

1-[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to other oxadiazoles, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

2408968-64-7

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.